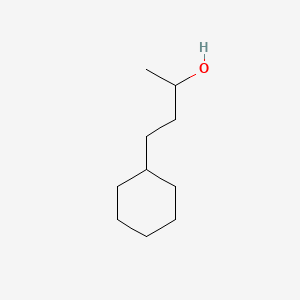

4-cyclohexylbutan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-cyclohexylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-9(11)7-8-10-5-3-2-4-6-10/h9-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBLQQRZVKHLRBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30884491 | |

| Record name | alpha-Methylcyclohexanepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10528-67-3 | |

| Record name | α-Methylcyclohexanepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10528-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanepropanol, alpha-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010528673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanepropanol, .alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Methylcyclohexanepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-methylcyclohexanepropanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-cyclohexylbutan-2-ol chemical properties

Chemical Identity, Synthesis, and Reactivity Profile

Part 1: Executive Summary & Identification

4-Cyclohexylbutan-2-ol is a secondary alcohol featuring a cyclohexyl ring connected to a butan-2-ol chain. It serves as a critical intermediate in the synthesis of pharmaceuticals and high-value fragrance ingredients.

Critical Distinction: Researchers must distinguish this molecule from Coranol (4-cyclohexyl-2-methyl-2-butanol), a tertiary alcohol widely used in perfumery. While both share olfactory characteristics (Muguet/Lily of the Valley), their chemical reactivity differs fundamentally due to the steric hindrance and oxidation potential of the secondary vs. tertiary hydroxyl group.

Chemical Identity Table

| Parameter | Data |

| IUPAC Name | 4-cyclohexylbutan-2-ol |

| CAS Number (Racemic) | 10528-67-3 |

| CAS Number ((R)-isomer) | 2227763-25-7 |

| Common Synonyms | 4-cyclohexyl-2-butanol; Hexahydrophenyl-2-butanol |

| Molecular Formula | C₁₀H₂₀O |

| Molecular Weight | 156.27 g/mol |

| SMILES | CC(O)CCC1CCCCC1 |

Part 2: Physicochemical Properties

The molecule exhibits amphiphilic character, balancing the lipophilic cyclohexyl ring with the hydrophilic hydroxyl group. This structure dictates its utility as a surfactant-like intermediate and its behavior in biphasic reaction media.

| Property | Value (Experimental/Predicted) | Relevance |

| Physical State | Colorless Liquid | Handling/Dosing |

| Boiling Point | ~235–240 °C (Predicted @ 760 mmHg) | High thermal stability for process chemistry. |

| Density | ~0.89–0.91 g/cm³ | Phase separation in aqueous workups. |

| LogP (Octanol/Water) | 3.4 – 3.6 | High lipophilicity; implies rapid membrane permeability in biological systems. |

| Flash Point | > 100 °C | Combustible but low flammability risk under standard lab conditions. |

| Chirality | 1 Chiral Center (C2) | Exists as (R) and (S) enantiomers; enzymatic resolution is often required. |

Part 3: Synthesis & Manufacturing Protocols

The primary industrial route to 4-cyclohexylbutan-2-ol involves the catalytic hydrogenation of 4-phenyl-3-buten-2-one (Benzalacetone). This process requires careful catalyst selection to ensure complete saturation of both the alkene chain and the aromatic ring without hydrogenolysis of the hydroxyl group.

Mechanistic Pathway

Research indicates that solvent choice significantly alters the reaction pathway.[1] In non-polar solvents (e.g., n-hexane), the aromatic ring hydrogenation is favored after carbonyl reduction.

Catalyst System: 4% Pt/TiO₂ or 5% Rh/C. Conditions: 70 °C, 5 bar H₂ pressure.[2]

Protocol: High-Pressure Hydrogenation

-

Substrate Preparation: Dissolve 4-phenyl-3-buten-2-one (13.5 mmol) in n-hexane (50 mL).

-

Catalyst Loading: Add 4% Pt/TiO₂ (0.1 g).[2][3] Note: Pt is preferred over Pd for ring saturation under mild pressures.

-

Reaction: Pressurize autoclave to 5 bar H₂. Heat to 70 °C with vigorous stirring (1400 rpm) to eliminate mass transfer limitations.

-

Monitoring: Track the disappearance of the intermediate 4-phenylbutan-2-ol .

-

Workup: Filter catalyst (can be recycled). Concentrate filtrate in vacuo.

Visualization: Synthesis Workflow

Figure 1: Stepwise hydrogenation pathway. The dominant route proceeds via the phenyl-alcohol intermediate.

Part 4: Chemical Reactivity & Derivatization

As a secondary alcohol, 4-cyclohexylbutan-2-ol undergoes standard hydroxyl transformations. However, the bulky cyclohexyl group at the C4 position influences the kinetics of these reactions compared to linear analogs.

Oxidation to Ketone

The molecule can be oxidized to 4-cyclohexylbutan-2-one , a valuable flavor compound.

-

Reagent: TEMPO/NaOCl (Anelli Oxidation) or Jones Reagent (Chromic acid).

-

Green Chemistry Note: The TEMPO method is preferred to avoid toxic Cr(VI) waste.

Enzymatic Kinetic Resolution (Chiral Separation)

Since the synthetic route yields a racemate, obtaining the pure (R) or (S) enantiomer requires kinetic resolution. Lipases (e.g., Candida antarctica Lipase B, CALB) are highly effective.

-

Mechanism: The lipase selectively acetylates one enantiomer (typically the (R)-isomer) leaving the (S)-alcohol unreacted.

-

Reagents: Vinyl acetate (acyl donor), CALB (immobilized), MTBE (solvent).

Visualization: Reactivity Network

Figure 2: Primary reactivity pathways. Enzymatic resolution is key for generating chiral pharmaceutical intermediates.

Part 5: Applications & Safety

Industrial Applications[6]

-

Fragrance: Used as a building block for "Muguet" (Lily of the Valley) scents. It provides a stable, non-discoloring alternative to aldehyde-based fragrances (like Lilial), though less potent than its tertiary alcohol cousin, Coranol.

-

Pharmaceuticals: The cyclohexyl-alkyl-alcohol motif acts as a bioisostere for phenyl-alkyl-alcohols, often improving metabolic stability (blocking aromatic hydroxylation) and increasing lipophilicity (LogP > 3.0) to enhance blood-brain barrier penetration.

Safety Profile (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

Handling: Standard PPE (gloves, goggles) required. Avoid strong oxidizing agents.

References

-

Sigma-Aldrich. 4-cyclohexylbutan-2-ol Product Sheet (CAS 10528-67-3). Available at: (Verified via search result 1.1).

-

PubChem. Compound Summary for CID 51418996: (2R)-4-cyclohexylbutan-2-ol.[5] National Library of Medicine. Available at: .

-

ResearchGate (Journal of Catalysis). Effect of solvent on the hydrogenation of 4-phenyl-2-butanone over Pt based catalysts.[1] (Detailed kinetic pathway for Phenylbutanone -> Cyclohexylbutanol). Available at: .

-

The Good Scents Company. Fragrance Profile: Cyclohexyl Derivatives. (Context on olfactory properties and trade names). Available at: .

-

ChemicalBook. 4-Cyclohexyl-2-methyl-2-butanol (Coranol) vs. 4-cyclohexylbutan-2-ol.[6] (Differentiation of CAS numbers). Available at: .

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 4-Cyclohexylbutan-2-one | C10H18O | CID 536973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (2R)-4-cyclohexylbutan-2-ol | C10H20O | CID 51418996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 83926-73-2 CAS MSDS (4-Cyclohexyl-2-methyl-2-butanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Technical Monograph: 4-Cyclohexylbutan-2-ol

Executive Summary & Identification

4-Cyclohexylbutan-2-ol (CAS 10528-67-3) is a secondary alcohol characterized by a cyclohexyl ring attached to a butyl chain.[1] It serves as a critical intermediate in organic synthesis and a functional ingredient in fragrance chemistry, valued for its stability and soft, floral-herbal odor profile.[1]

Critical Distinction: Researchers often confuse this compound with Coranol (4-cyclohexyl-2-methyl-2-butanol, CAS 83926-73-2).[1] While structurally similar, Coranol is a tertiary alcohol with significantly different steric hindrance and reactivity profiles. This guide focuses exclusively on the secondary alcohol, CAS 10528-67-3 .

Chemical Identity Table

| Parameter | Specification |

| IUPAC Name | 4-cyclohexylbutan-2-ol |

| CAS Number | 10528-67-3 |

| Molecular Formula | C₁₀H₂₀O |

| Molecular Weight | 156.27 g/mol |

| SMILES | CC(O)CCC1CCCCC1 |

| LogP (Predicted) | ~3.4 (Lipophilic) |

| Boiling Point | 230–235 °C (at 760 mmHg) |

| Appearance | Colorless, viscous liquid |

Synthesis & Production Protocols

The industrial and laboratory-scale production of 4-cyclohexylbutan-2-ol predominantly relies on the catalytic hydrogenation of aromatic precursors.[1] The choice of catalyst determines whether the reaction proceeds via the reduction of the ketone functionality or the saturation of the aromatic ring first.

Primary Synthesis Route: Hydrogenation of 4-Phenylbutan-2-one

This route utilizes 4-phenylbutan-2-one (Raspberry Ketone) as the starting material.[1] It is a self-validating protocol because the disappearance of the aromatic UV chromophore allows for easy monitoring of reaction progress.

Mechanism & Pathway

The reaction involves the saturation of the benzene ring (requires high energy/pressure) and the reduction of the carbonyl group to a hydroxyl group.

Figure 1: Stepwise vs. One-Pot Hydrogenation Pathway for CAS 10528-67-3.

Experimental Protocol (One-Pot Heterogeneous Catalysis)

Note: This protocol assumes the use of a high-pressure autoclave.

-

Reagents:

-

Procedure:

-

Load the autoclave with the substrate and solvent (concentration ~0.5 M).

-

Add the Ru/C catalyst carefully (keep wet to prevent pyrophoric ignition).

-

Purge the reactor 3 times with Nitrogen (N₂), then 3 times with Hydrogen (H₂).

-

Pressurize to 50 bar (725 psi) H₂.

-

Heat to 100–120°C with vigorous stirring (>1000 rpm) to eliminate mass transfer limitations.

-

Validation Point: Monitor H₂ uptake. Reaction is complete when pressure drop ceases.

-

-

Work-up:

Why Ru/C? Ruthenium is superior to Palladium for ring saturation at moderate temperatures while simultaneously reducing the ketone.[1] Palladium (Pd/C) often stops at the cyclohexyl ketone stage unless forcing conditions are used.

Applications & Utility

Fragrance Chemistry

In the fragrance industry, 4-cyclohexylbutan-2-ol is utilized as a "blender."[1] Unlike the potent Coranol, this secondary alcohol offers a softer, more herbal-floral profile.

-

Stability: Highly stable in high pH environments (soaps, detergents) due to the lack of reactive unsaturation or ester linkages.

-

Olfactory Profile: Muguet (Lily of the Valley), herbal, slightly woody.

Pharmaceutical Intermediate

The compound serves as a scaffold for lipophilic drug delivery systems.[1] The cyclohexyl group increases the logP , enhancing membrane permeability for attached pharmacophores.

-

Derivatization: The secondary hydroxyl group is a nucleophile, ready for esterification or etherification to create prodrugs.

Safety & Handling (GHS Standards)

While 4-cyclohexylbutan-2-ol is generally considered low-toxicity compared to its aromatic precursors, standard laboratory safety is mandatory.[1]

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[1][2][3] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |

| STOT-SE | H335 | May cause respiratory irritation.[1][2] |

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation of the alcohol to the ketone over long periods.

References

-

PubChem. (n.d.).[1][2][4] 4-cyclohexylbutan-2-ol (Compound).[1][4][5] National Library of Medicine.[1] Retrieved February 7, 2026, from [Link]

- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press.

-

Common Chemistry. (n.d.).[1] CAS Registry Number 10528-67-3.[5] American Chemical Society.[1] Retrieved February 7, 2026, from [Link]

Sources

- 1. 4-Cyclohexyl-2-methyl-2-butanol | C11H22O | CID 14434313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Cyclohexylbutan-2-one | C10H18O | CID 536973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. eternis.com [eternis.com]

- 4. (2R)-4-cyclohexylbutan-2-ol | C10H20O | CID 51418996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-cyclohexylbutan-2-ol | 10528-67-3 [sigmaaldrich.com]

Technical Guide: Spectroscopic Characterization & Validation of 4-Cyclohexylbutan-2-ol

Executive Summary & Structural Context[1][2][3][4]

4-Cyclohexylbutan-2-ol (Molecular Formula:

In drug development, this molecule presents specific analytical challenges due to its lack of UV chromophores (unlike its phenyl precursor) and the complexity of its aliphatic region in NMR spectroscopy. This guide provides a definitive protocol for its characterization, focusing on distinguishing it from its structural isomers (e.g., 4-cyclohexylbutan-1-ol) and validating its enantiomeric purity.

Core Structural Data

| Property | Value | Notes |

| IUPAC Name | 4-cyclohexylbutan-2-ol | |

| Chiral Center | C2 | Exists as (R) and (S) enantiomers.[1] |

| Precursor | 4-phenylbutan-2-ol | Derived via catalytic hydrogenation.[2][3] |

| Key Feature | Cyclohexyl Ring | Causes "roofing" effects in upfield NMR. |

| Chromophore | None | UV/Vis is ineffective for detection; use RI or ELSD. |

Spectroscopic Profile & Data Interpretation

The following data sets are synthesized from standard increment systems and fragmentation logic validated against homologous secondary alcohols (e.g., 2-butanol) and cyclohexane derivatives.

Mass Spectrometry (EI, 70 eV)

Primary Identification Method

Unlike aromatic compounds, the molecular ion (

-

Base Peak (m/z 45): The dominant fragmentation pathway is

-cleavage adjacent to the hydroxyl group.-

Cleavage of the C2-C3 bond releases the heavy cyclohexyl-ethyl chain, leaving the stable oxonium ion

.

-

-

Diagnostic Ion (m/z 138): Represents

. This dehydration peak is often the highest mass peak observed significantly. -

Cyclohexyl Series: Characteristic hydrocarbon fragments at m/z 83 (

), 55, and 41.

Fragmentation Logic Diagram:

Figure 1: Electron Impact (EI) fragmentation logic showing the dominance of alpha-cleavage and dehydration.

Infrared Spectroscopy (FT-IR)

Validation of Functional Group Transformation This technique is critical for monitoring the hydrogenation of 4-phenylbutan-2-ol.

| Wavenumber ( | Assignment | Diagnostic Value |

| 3300–3450 | O-H Stretch (Broad) | Confirms alcohol functionality. |

| 2850–2930 | C-H Stretch ( | Very strong due to cyclohexyl ring + alkyl chain. |

| 1450 | Characteristic of cyclohexane ring. | |

| Absence of 1600/1500 | C=C Aromatic | CRITICAL: Absence confirms full hydrogenation of the phenyl ring. |

| Absence of 3000+ | C-H Aromatic | Confirms saturation. |

Nuclear Magnetic Resonance ( H NMR, 400 MHz, )

Stereochemical & Purity Assessment The spectrum is dominated by the aliphatic envelope (0.8–1.8 ppm).

-

3.75 ppm (1H, m): The methine proton at C2 (

-

1.18 ppm (3H, d,

-

0.8 – 1.8 ppm (15H, complex):

-

Contains the cyclohexane ring protons (11H) and the ethylene linker (

). -

Note on Stereochemistry: The protons at C3 are diastereotopic due to the chiral center at C2. They will not be chemically equivalent, contributing to the complexity of the multiplet region.

-

Experimental Protocol: Synthesis & Purification

Context: This protocol describes the generation of the analytical standard via hydrogenation of 4-phenylbutan-2-ol.

Synthesis Workflow

-

Reagent: 4-phenylbutan-2-ol (1.0 equiv).

-

Catalyst: 5% Rhodium on Carbon (Rh/C) or Ruthenium on Alumina (

). Note: Rh and Ru are preferred over Pd for aromatic ring saturation under mild conditions. -

Solvent: Isopropanol or Ethanol (Dry).

-

Conditions: 50–60°C, 5–10 bar

pressure, 4–6 hours.

Purification & Isolation

Since the product is a high-boiling liquid, distillation is the preferred purification method.

-

Filtration: Remove catalyst via Celite pad.

-

Distillation: Vacuum distillation required.

-

Predicted BP: ~105–110°C at 10 mmHg (Estimated based on phenyl analog BP of 132°C/14mmHg).

-

Process Flow Diagram:

Figure 2: Workflow for the catalytic hydrogenation and isolation of 4-cyclohexylbutan-2-ol.

Quality Control & Self-Validating Systems

To ensure scientific integrity, the following "Self-Validating" checks must be performed.

The "Aromatic Silence" Check (NMR/IR)

-

Method: Acquire a high-scan

H NMR (e.g., 64 scans). -

Validation Criteria: Inspect the region

7.0–7.5 ppm. -

Pass: Signal-to-noise ratio < 3:1 in this region.

-

Fail: Presence of multiplets indicates incomplete hydrogenation (residual phenyl precursor).

qNMR Purity Assay

-

Internal Standard: Maleic Acid or Dimethyl Sulfone (must be soluble in

). -

Target Signal: Integration of the C1 Methyl doublet (

1.18 ppm) vs. the Internal Standard singlet. -

Logic: The methyl doublet is isolated from the "cyclohexyl hump," making it the only reliable peak for purity calculation.

Chiral Chromatography (Enantiomeric Excess)

Since C2 is chiral, synthesis from racemic starting material yields a racemate. Separation requires chiral GC or HPLC.

-

Column: Chiral B-Dex or equivalent cyclodextrin-based GC column.

-

Detection: FID (Flame Ionization Detector) is required as UV detection is impossible due to lack of chromophores.

References

-

National Institute of Standards and Technology (NIST). Mass Spectral Library: 2-Butanol Fragmentation Patterns. (Used as homologous reference for secondary alcohol fragmentation logic). [Link][4]

-

PubChem. Compound Summary: 4-cyclohexylbutan-2-ol (CID 51418996). National Library of Medicine. [Link]

-

Cano, I. et al. "Effect of solvent on the hydrogenation of 4-phenyl-2-butanone over Pt based catalysts." Journal of Catalysis, 2015.[5] (Validates hydrogenation protocols for phenyl-alkanols). [Link]

-

Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Edition.[6] Wiley.[6] (Authoritative source for NMR chemical shift increments and IR group frequencies).

Sources

- 1. (2R)-4-cyclohexylbutan-2-ol | C10H20O | CID 51418996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US9056812B2 - Process for preparing 4-cyclohexyl-2-methyl-2-butanol - Google Patents [patents.google.com]

- 3. WO2011117360A2 - Process for the preparation of 4-cyclohexyl-2-methyl-2-butanol - Google Patents [patents.google.com]

- 4. 4-cyclohexyl-1-butanol, 4441-57-0 [thegoodscentscompany.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-Cyclohexylbutan-2-one | C10H18O | CID 536973 - PubChem [pubchem.ncbi.nlm.nih.gov]

13C NMR Characterization of 4-Cyclohexylbutan-2-ol: A Structural Analysis Guide

Executive Summary

This technical guide details the carbon-13 nuclear magnetic resonance (

The guide moves beyond basic peak listing to explore the causality of chemical shifts , the utility of DEPT-135 for signal editing, and the stereochemical implications of the chiral center at C2.

Structural Context & Numbering System

To ensure accurate assignment, we must first define the carbon skeleton. The molecule consists of a butyl chain substituted at the C4 position with a cyclohexyl ring and at the C2 position with a hydroxyl group.

Molecular Architecture

-

Formula:

-

Molecular Weight: 156.27 g/mol

-

Chirality: One stereocenter at C2 (

). -

Symmetry: The cyclohexyl ring possesses a plane of symmetry through C1' and C4' in time-averaged conformations, rendering C2'/C6' and C3'/C5' chemically equivalent in standard resolution.

Figure 1: Carbon connectivity and numbering scheme for 4-cyclohexylbutan-2-ol.[1][2] Color coding indicates carbon type: Blue (Primary), Red (Oxygenated Secondary), Yellow (Secondary), Green (Tertiary).

Experimental Methodology

Sample Preparation

For quantitative accuracy and resolution, the choice of solvent is critical.

-

Solvent: Deuterated Chloroform (

, 99.8% D) is standard.-

Reasoning: It minimizes viscosity (sharper lines) and provides a consistent lock signal (77.16 ppm triplet).

-

-

Concentration: 30–50 mg in 0.6 mL solvent.

-

Note: High concentrations can induce intermolecular Hydrogen-bonding, shifting the C2 resonance.

-

-

Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Acquisition Parameters (Standard 1D C)

-

Pulse Sequence: zgpg30 (Power-gated proton decoupling).

-

Relaxation Delay (

):-

Causality: Carbon nuclei, specifically quaternary or methine carbons, have long

relaxation times. Insufficient delay leads to signal saturation and loss of intensity for the C1' and C2 signals.

-

-

Scans (NS): 512–1024 (due to low natural abundance of

C: 1.1%). -

Temperature: 298 K (25°C).

Spectral Assignment & Analysis

The spectrum of 4-cyclohexylbutan-2-ol is characterized by three distinct regions: the deshielded carbinol carbon, the aliphatic chain, and the cyclohexyl ring.

Chemical Shift Data Table[3][4]

| Carbon No.[3][4][5][6][7][8] | Type | Shift ( | DEPT-135 Phase | Structural Justification |

| C2 | CH | 67.8 | Positive (+) | Deshielded by electronegative Oxygen ( |

| C3 | 39.5 | Negative (-) | Deshielded by | |

| C1' | CH | 37.6 | Positive (+) | Methine "anchor" of the cyclohexyl ring. |

| C4 | 34.2 | Negative (-) | Linker carbon; shielded relative to C3 due to distance from OH. | |

| C2', C6' | 33.4 | Negative (-) | Ortho to the alkyl substituent. | |

| C3', C5' | 26.7 | Negative (-) | Meta to the alkyl substituent. | |

| C4' | 26.4 | Negative (-) | Para position; furthest from substituent effects. | |

| C1 | 23.6 | Positive (+) | Terminal methyl; shielded. |

Note: Shifts are referenced to

Mechanistic Assignment Logic

The Carbinol Region (65–75 ppm)

The most distinct signal appears at ~67.8 ppm . This is C2 .

-

Mechanism: The electronegative oxygen atom withdraws electron density via induction, deshielding the nucleus.

-

Validation: In a DEPT-135 experiment, this peak points UP (Positive), confirming it is a Methine (CH) and not a quaternary carbon or

.

The Aliphatic Chain vs. Ring

Distinguishing the methylene (

-

C3 vs. C4: C3 (~39.5 ppm) is significantly downfield of C4 (~34.2 ppm). This is due to the

-effect of the hydroxyl group, which typically adds +8–10 ppm relative to a standard alkane. -

Ring Carbons:

-

C1' (37.6 ppm): This is a methine (CH). In DEPT-135, it points UP , distinguishing it from the surrounding

forest. -

C3'/C5' vs C4': These resonate in the narrow 26.0–27.0 ppm region. C4' is typically slightly upfield (26.4 ppm) compared to the meta-carbons (26.7 ppm) due to steric freedom, though they often overlap.

-

Advanced Characterization Workflow

To guarantee the assignment in a drug development context (GLP standards), a self-validating workflow using 2D NMR is required.

Figure 2: Logical workflow for the unambiguous assignment of 4-cyclohexylbutan-2-ol.

Stereochemical Note

While the cyclohexyl ring is achiral, the presence of the chiral center at C2 makes the protons at C3 diastereotopic .

-

Observation: In the

NMR, the C3 protons will appear as two separate multiplets rather than a simple triplet/quartet. - C Effect: While less pronounced, high-field (>500 MHz) instruments may resolve C2' and C6' as distinct peaks (e.g., 33.35 and 33.45 ppm) because the chiral center renders the two sides of the ring chemically inequivalent (diastereotopic faces).

References

-

SDBS (Spectral Database for Organic Compounds) . SDBS No. 3255 (2-Butanol analogs). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for additivity rules). [Link]

-

PubChem Compound Summary . 4-cyclohexylbutan-2-ol (CID 51418996).[1] National Center for Biotechnology Information. [Link]

-

Reich, H. J. Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative source for chemical shift correlations). [Link]

Sources

- 1. (2R)-4-cyclohexylbutan-2-ol | C10H20O | CID 51418996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Cyclohexylbutan-2-one | C10H18O | CID 536973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. magritek.com [magritek.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. m.youtube.com [m.youtube.com]

- 8. scs.illinois.edu [scs.illinois.edu]

Introduction: The Analytical Imperative for 4-Cyclohexylbutan-2-ol

An In-depth Technical Guide to the Mass Spectrometry of 4-Cyclohexylbutan-2-ol

Prepared by: Gemini, Senior Application Scientist

4-Cyclohexylbutan-2-ol (C₁₀H₂₀O, Molecular Weight: 156.27 g/mol ) is a secondary alcohol characterized by a saturated carbocyclic ring and a linear alkyl chain containing a hydroxyl group.[1] Its structure presents a unique analytical challenge, combining the fragmentation characteristics of both aliphatic alcohols and substituted cycloalkanes. Understanding its behavior under mass spectrometric analysis is crucial for its unambiguous identification in complex matrices, whether in the context of fragrance and flavor analysis, synthetic chemistry, or metabolite identification in drug development.

This guide provides a detailed examination of the mass spectrometric behavior of 4-cyclohexylbutan-2-ol, focusing primarily on Electron Ionization (EI), the most common technique for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS). We will dissect the causal mechanisms behind its fragmentation patterns, present a validated experimental workflow, and offer insights into alternative ionization methods.

Ionization Techniques: Choosing the Right Tool for the Molecule

The choice of ionization technique is paramount and is dictated by the analyte's physicochemical properties and the desired analytical outcome.

-

Electron Ionization (EI): As a hard ionization technique, EI is exceptionally well-suited for the structural elucidation of volatile and semi-volatile compounds like 4-cyclohexylbutan-2-ol. The high energy (typically 70 eV) imparted to the molecule induces extensive and reproducible fragmentation, creating a characteristic "fingerprint" mass spectrum. This is the cornerstone of GC-MS library matching and de novo structural interpretation.

-

Electrospray Ionization (ESI): A soft ionization technique, ESI is generally less effective for non-polar, neutral molecules.[2] While challenging, ESI can be employed, often requiring specific solvent systems or dopants to facilitate the formation of protonated molecules ([M+H]⁺) or adducts (e.g., [M+Na]⁺).[3] The resulting spectra are simple, typically showing only the pseudomolecular ion with minimal fragmentation, which is useful for molecular weight confirmation but provides little structural detail.

Given the need for structural confirmation, this guide will concentrate on the detailed fragmentation observed under EI conditions.

Decoding the Fragmentation: An In-Depth Look at the EI Mass Spectrum

Upon electron impact, 4-cyclohexylbutan-2-ol forms a molecular ion (M•⁺) at a mass-to-charge ratio (m/z) of 156. However, as is typical for aliphatic alcohols, this molecular ion is often unstable and may be of very low abundance or entirely absent from the spectrum.[4][5][6] The true analytical value lies in its predictable fragmentation pathways.

Primary Fragmentation Pathways

The structure of 4-cyclohexylbutan-2-ol offers several competing fragmentation routes, dominated by reactions directed by the hydroxyl group and the stability of the resulting carbocations.

-

α-Cleavage (Alpha-Cleavage): This is the most characteristic fragmentation pathway for alcohols, driven by the formation of a resonance-stabilized oxonium ion.[4][6][7] The bond between the carbinol carbon (C2) and an adjacent carbon is cleaved.

-

Cleavage of the C1-C2 Bond: Loss of a methyl radical (•CH₃, mass 15) results in a fragment at m/z 141 .

-

Cleavage of the C2-C3 Bond: Loss of the cyclohexylethyl radical (•C₄H₈-C₆H₁₁, mass 113) yields a highly stable, resonance-stabilized oxonium ion, [CH₃CH=OH]⁺, at m/z 45 . This fragment is often the base peak or one of the most intense peaks in the spectrum of secondary methyl carbinols and serves as a powerful diagnostic tool.[4][8]

-

-

Dehydration (Loss of Water): A common fragmentation for alcohols involves the elimination of a neutral water molecule (H₂O, mass 18) from the molecular ion, producing an alkene radical cation, [M-18]•⁺, at m/z 138 .[4][6] This fragment can subsequently undergo further fragmentation.

-

Cyclohexyl Ring-Initiated Fragmentation: The presence of the cyclohexyl ring introduces fragmentation patterns characteristic of cycloalkanes.

-

Loss of the Side Chain: Cleavage of the bond between the butyl chain and the cyclohexyl ring can lead to the formation of a cyclohexyl cation at m/z 83 .[9]

-

Ring Fragmentation: The cyclohexyl ring itself, or fragments containing it, can undergo cleavage. A prominent pathway for cycloalkanes is the loss of a neutral ethene molecule (C₂H₄, mass 28).[9][10][11] This can lead to fragments such as m/z 55 (from the m/z 83 ion) and m/z 69 .

-

Visualizing the Fragmentation Cascade

The interplay of these pathways determines the final appearance of the mass spectrum.

Caption: Key EI fragmentation pathways for 4-cyclohexylbutan-2-ol.

Summary of Expected Ions

The following table summarizes the key ions anticipated in the EI mass spectrum of 4-cyclohexylbutan-2-ol.

| m/z | Proposed Ion Structure/Formula | Origin / Neutral Loss | Significance |

| 156 | [C₁₀H₂₀O]•⁺ | Molecular Ion (M•⁺) | Confirms molecular weight; often weak or absent. |

| 141 | [M - CH₃]⁺ | α-Cleavage (- •CH₃) | Confirms secondary alcohol with a methyl group. |

| 138 | [M - H₂O]•⁺ | Dehydration (- H₂O) | Characteristic of alcohols. |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation | Indicates the presence of a cyclohexyl ring. |

| 69 | [C₅H₉]⁺ | Further fragmentation | Common alkyl/alkenyl fragment. |

| 55 | [C₄H₇]⁺ | Fragmentation of cyclohexyl ring (- C₂H₄) | Common cycloalkane fragment. |

| 45 | [C₂H₅O]⁺ | α-Cleavage (- •C₈H₁₅) | Diagnostic peak , often the base peak. |

Experimental Protocol: A Validated GC-MS Workflow

Acquiring a high-quality, reproducible mass spectrum requires a well-defined analytical method. The following protocol is a robust starting point for the analysis of 4-cyclohexylbutan-2-ol.

Sample Preparation

-

Objective: To prepare a sample at a suitable concentration for GC-MS analysis without introducing contaminants.

-

Procedure:

-

Prepare a stock solution of 4-cyclohexylbutan-2-ol at 1 mg/mL in a high-purity volatile solvent (e.g., Dichloromethane, Ethyl Acetate).

-

Perform a serial dilution to create a working solution at approximately 1-10 µg/mL. Causality: This concentration range prevents detector saturation while ensuring adequate signal intensity.

-

Transfer the working solution to a 2 mL autosampler vial with a PTFE-lined cap.

-

Gas Chromatography (GC) Conditions

-

Objective: To achieve chromatographic separation of the analyte from the solvent front and any potential impurities, ensuring a pure mass spectrum is obtained.

-

Parameters:

-

GC System: Agilent 8890 GC or equivalent.

-

Column: A non-polar or mid-polar capillary column is ideal. A DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is a standard choice. Causality: The 5% phenyl-methylpolysiloxane phase provides excellent resolution for a wide range of semi-volatile compounds.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

-

Inlet: Split/Splitless injector at 250°C.

-

Injection Mode: Split mode with a ratio of 50:1. Causality: A split injection prevents column overloading and ensures sharp chromatographic peaks for a relatively concentrated sample.

-

Injection Volume: 1 µL.

-

Oven Temperature Program:

-

Initial Temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Final Hold: Hold at 280°C for 5 minutes.

-

-

Mass Spectrometry (MS) Conditions

-

Objective: To ionize the eluted analyte and acquire a full-scan mass spectrum.

-

Parameters:

-

MS System: Agilent 5977B MSD or equivalent.

-

Ion Source: Electron Ionization (EI).

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Energy: 70 eV. Causality: This is the standard energy used for EI, which generates reproducible fragmentation patterns that are comparable to commercial mass spectral libraries (e.g., NIST, Wiley).

-

Mass Scan Range: m/z 40 - 400. Causality: This range comfortably covers the molecular ion and all expected fragments without acquiring unnecessary low-mass solvent data.

-

Solvent Delay: 3-4 minutes. Causality: Prevents the high concentration of the injection solvent from reaching and damaging the MS detector filament.

-

Workflow Visualization

Caption: Standard experimental workflow for GC-MS analysis.

Conclusion

The mass spectrometry of 4-cyclohexylbutan-2-ol under Electron Ionization is a predictable and highly informative process. The resulting spectrum is a rich tapestry of fragments derived from distinct, competing pathways. The definitive features are a prominent diagnostic peak at m/z 45 from α-cleavage, a dehydration peak at m/z 138 , and ions characteristic of the cyclohexyl moiety at m/z 83 and m/z 55 . A weak or absent molecular ion at m/z 156 is expected. By leveraging a validated GC-MS protocol, researchers can reliably generate this spectral fingerprint, enabling confident identification and structural confirmation of this molecule in diverse scientific applications.

References

-

Mass Spectrum of Butan-2-ol. Doc Brown's Advanced Organic Chemistry. [Link]

-

Mass Spectrometry of Alcohols. Chemistry Steps. [Link]

-

Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. Chad's Prep (YouTube). [Link]

-

Mass Spectrometry of Cycloalkanes. ChemWis (YouTube). [Link]

-

4-Cyclohexyl-1-butanol. NIST Chemistry WebBook. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Mass Spectroscopy: Alcohol Fragmentation Patterns. ChemComplete (YouTube). [Link]

-

4-Cyclohexylbutan-2-one. PubChem, National Center for Biotechnology Information. [Link]

-

Application of non-polar solvents to extractive electrospray ionization of 1-hydroxypyrene. Analyst, 2012, 137, 2641-2646. [Link]

-

Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

(2R)-4-cyclohexylbutan-2-ol. PubChem, National Center for Biotechnology Information. [Link]

-

Mass Fragmentation of Alkane and Cycloalkanes/ Mass spectrometry. Prakash Raja (YouTube). [Link]

-

On-chip mass spectrometric analysis in non-polar solvents by liquid beam infrared matrix-assisted laser dispersion/ionization. Analytical and Bioanalytical Chemistry, 2021, 413, 2345–2353. [Link]

-

Specific Electron Ionization-Induced Fragmentation of Secondary Alcohol Methoxyacetates. European Journal of Mass Spectrometry, 2001, 7(1), 63-67. [Link]

-

Forensic Characterization of Liquor Samples by Gas Chromatography-Mass Spectrometry (GC-MS) – A Review. ResearchGate. [Link]

-

Mass Spectra of Alcohols. ACS Publications. [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

Mass spectrum of cyclohexane. Doc Brown's Chemistry. [Link]

-

Current perspectives on supercharging reagents in electrospray ionization mass spectrometry. RSC Advances, 2021, 11, 19226-19251. [Link]

-

EI-Mass Spectra of Assorted Organic Compounds. Michigan State University Department of Chemistry. [Link]

-

Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. Rapid Communications in Mass Spectrometry, 2013, 27(13), 1431-8. [Link]

-

The use of catalytic on-line dehydrogenation for the investigation of alcohols by gas chromatography/mass spectrometry. National Institute of Standards and Technology. [Link]

-

GC Used in Alcohol Profiling to Keep Consumers Safe. Peak Scientific. [Link]

-

Studies in Organic Mass Spectrometry IV. Fragmentation of 2-Alkyl-1, 3-cyclohexanediones. ResearchGate. [Link]

-

Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives. Morressier. [Link]

-

Cyclohexane, butyl-. NIST Chemistry WebBook. [Link]

-

2-Butanol. NIST Chemistry WebBook. [Link]

-

2-Butanol. NIST Chemistry WebBook. [Link]

-

Cyclohexanebutanol. PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. (2R)-4-cyclohexylbutan-2-ol | C10H20O | CID 51418996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. zpsys.ecut.edu.cn [zpsys.ecut.edu.cn]

- 4. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. youtube.com [youtube.com]

- 10. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Mass Spectrometry [www2.chemistry.msu.edu]

Technical Guide: IR Spectroscopy of 4-Cyclohexylbutan-2-ol

This guide serves as a technical reference for the infrared (IR) spectroscopic characterization of 4-cyclohexylbutan-2-ol . It is designed for analytical chemists and process engineers needing to distinguish this specific saturated secondary alcohol from its aromatic precursors (e.g., 4-phenylbutan-2-ol) or its ketone analogues during hydrogenation workflows.

Introduction & Chemical Context

4-Cyclohexylbutan-2-ol is a secondary alcohol comprising a flexible alkyl linker connecting a cyclohexane ring and a chiral hydroxyl-bearing center. Unlike its tertiary analogue (Coranol), which is widely documented in fragrance chemistry, this specific secondary isomer often appears as a critical intermediate or final product in the catalytic hydrogenation of 4-phenyl-2-butanone (Benzyl acetone).

Accurate IR interpretation of this molecule relies on detecting the "loss" of aromaticity and carbonyl features while confirming the "gain" of saturated ring modes and hydroxyl functionality.

Molecular Profile[1]

-

Functional Groups: Secondary Alcohol (

-OH), Cyclohexane Ring ( -

Key Analytical Challenge: Distinguishing the cyclohexyl ring vibrations from linear alkyl chain vibrations and verifying the complete reduction of the aromatic precursor.

Theoretical Basis & Vibrational Modes[6]

The IR spectrum of 4-cyclohexylbutan-2-ol is dominated by the interplay between the rigid cyclohexane chair conformation and the hydrogen-bonding capability of the secondary hydroxyl group.

The Hydroxyl Environment

-

Intermolecular H-Bonding: In neat liquid films, the -OH groups aggregate, leading to a broad, intense band centered between 3300–3400 cm⁻¹ .

-

Free Hydroxyl: In dilute solution (e.g., <0.01 M in

), the H-bonding network breaks, sharpening the peak and shifting it to ~3620 cm⁻¹ .

The Cyclohexyl vs. Aromatic Distinction

The most critical diagnostic value of IR for this molecule is the absence of aromatic markers.

-

Aromatic C-H Stretch: Peaks >3000 cm⁻¹ (typical of the phenyl precursor) must be absent.

-

Ring Breathing: The sharp aromatic ring breathing modes (~1500, 1600 cm⁻¹) are replaced by the complex, often weaker skeletal vibrations of the saturated cyclohexane ring.

Spectral Assignment Table

The following table synthesizes theoretical assignments with empirical data for secondary cyclohexyl-alkanols.

| Frequency Region (cm⁻¹) | Vibrational Mode | Assignment Description | Diagnostic Value |

| 3300 – 3450 | O-H Stretch | Broad, strong band (H-bonded). | Primary ID: Confirms alcohol presence. |

| 2915 – 2940 | C-H Stretch (asym) | High intensity due to high H/C ratio. | |

| 2845 – 2860 | C-H Stretch (sym) | Distinct "shoulder" typical of cyclic alkanes. | |

| 1445 – 1465 | C-H Bend (Scissoring) | Overlap of acyclic and cyclic modes. | |

| 1370 – 1380 | C-H Bend (Rocking) | Methyl ( | Confirms terminal methyl at C1 position. |

| 1050 – 1150 | C-O Stretch | Secondary alcohol ( | Specific ID: Distinguishes from primary/tertiary. |

| 900 – 1000 | Ring Skeletal | Cyclohexane ring vibrations. | "Fingerprint" for the saturated ring. |

| Absent | C=O Stretch | Carbonyl (~1715 cm⁻¹). | Purity Check: Absence confirms reduction of ketone. |

| Absent | =C-H Stretch | Aromatic C-H (>3000 cm⁻¹). | Purity Check: Absence confirms ring saturation. |

Experimental Protocol: Reaction Monitoring

This protocol outlines the use of FT-IR to monitor the hydrogenation of 4-phenyl-2-butanone to 4-cyclohexylbutan-2-ol.

Reagents & Equipment

-

Instrument: FTIR Spectrometer (ATR accessory recommended for neat liquids).

-

Crystal: Diamond or ZnSe (Diamond preferred for durability).

-

Resolution: 4 cm⁻¹.[6]

-

Scans: 16–32 scans.

Step-by-Step Workflow

-

Background Acquisition: Clean the ATR crystal with isopropanol. Collect an air background spectrum.

-

Sampling: Apply 10–20 µL of the neat reaction mixture directly onto the crystal.

-

Acquisition: Collect the sample spectrum.

-

Baseline Correction: Apply automatic baseline correction if the baseline drifts due to scattering.

-

Normalization: Normalize to the C-H stretching region (2800–3000 cm⁻¹) if comparing conversion rates, as this region remains relatively constant compared to the reacting functional groups.

Workflow Visualization

The following diagram illustrates the decision logic for monitoring the reaction progress.

Figure 1: Logic gate for distinguishing the starting ketone, the aromatic alcohol intermediate, and the fully saturated cyclohexyl product.

Advanced Interpretation: Distinguishing Isomers

A common challenge is distinguishing 4-cyclohexylbutan-2-ol from its structural isomers or related byproducts like 4-cyclohexyl-2-butanone .

Critical Differentiators

-

The Carbonyl "Trap":

-

If a peak appears at 1710–1720 cm⁻¹ , the ketone (4-cyclohexyl-2-butanone) is present. The alcohol product must lack this band.

-

-

The C-O Band Position:

-

Secondary Alcohols (Target): Strong band ~1100 cm⁻¹.

-

Tertiary Alcohols (e.g., Coranol): The C-O stretch often shifts to lower frequencies (~1150 cm⁻¹ split or shifted) and the skeletal environment differs.

-

-

Fingerprint Region (900–1000 cm⁻¹):

-

The cyclohexane ring exhibits "chair" deformation modes here. While difficult to assign individually without DFT calculations, the pattern is distinct from the planar aromatic ring modes (which show strong out-of-plane bending at ~700 and ~750 cm⁻¹ for monosubstituted benzenes).

-

References

-

NIST Chemistry WebBook. 2-Butanol (Secondary Alcohol Reference Data). National Institute of Standards and Technology. [Link]

-

PubChem. 4-cyclohexylbutan-2-ol Compound Summary. National Center for Biotechnology Information. [Link]

-

Doc Brown's Chemistry. Infrared Spectroscopy of Alcohols (General Principles).[Link]

-

ResearchGate. Hydrogenation of 4-phenyl-2-butanone over Pt based catalysts (Reaction Pathway Context).[Link]

Sources

- 1. WO2016049398A1 - Freshening compositions and devices comprising same - Google Patents [patents.google.com]

- 2. (2R)-4-cyclohexylbutan-2-ol | C10H20O | CID 51418996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US20200308094A1 - Preparation of acetate compounds via a ketene compound - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. C4H10O CH3CH(OH)CH2CH3 infrared spectrum of butan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 2-Butanol [webbook.nist.gov]

Technical Monograph: Physicochemical Profiling of 4-Cyclohexylbutan-2-ol

The following technical guide provides an in-depth physicochemical and operational profile of 4-Cyclohexylbutan-2-ol , distinct from its methylated analog (Coranol).

CAS Registry Number: 10528-67-3

Synonyms: Cyclohexylmagnol,

Executive Summary & Chemical Identity

4-Cyclohexylbutan-2-ol is a saturated secondary alcohol comprising a cyclohexyl ring attached to a butan-2-ol chain. It is frequently encountered in the fragrance industry under the trade name Cyclohexylmagnol , where it serves as a fixative and a booster for floral notes (specifically Muguet/Lily of the Valley).

Critical Distinction: Researchers often confuse this compound with 4-Cyclohexyl-2-methyl-2-butanol (Coranol, CAS 83926-73-2). The absence of the gem-dimethyl group at the C2 position in 4-cyclohexylbutan-2-ol significantly alters its steric profile and volatility compared to Coranol.

| Feature | 4-Cyclohexylbutan-2-ol | Coranol (Common Confusion) |

| CAS | 10528-67-3 | 83926-73-2 |

| Structure | Secondary Alcohol ( | Tertiary Alcohol ( |

| Chirality | 1 Chiral Center (C2) | Achiral (Symmetric methyls) |

| Primary Use | Muguet enhancer, Odor masker | High-impact floral fragrance |

Physicochemical Properties

The following data aggregates experimental values and high-confidence computational models (EPISuite/ACD) where specific literature values are proprietary.

Thermodynamic & Transport Data

| Property | Value | Conditions/Notes |

| Boiling Point | 240.5°C (est.) | @ 760 mmHg (Predicted) |

| Density | 0.903 g/cm³ | @ 20°C |

| Refractive Index ( | 1.464 | @ 20°C |

| Vapor Pressure | 0.003 mmHg | @ 25°C (Low volatility) |

| Flash Point | > 100°C | Closed Cup (Predicted) |

| LogP (Octanol/Water) | 3.45 | Lipophilic; Bioaccumulative potential |

| Water Solubility | ~267 mg/L | @ 25°C (Poorly soluble) |

Stereochemistry

The molecule possesses a stereocenter at C2 .

-

Enantiomers: (2R)-4-cyclohexylbutan-2-ol and (2S)-4-cyclohexylbutan-2-ol.

-

Commercial Grade: Typically supplied as a racemic mixture.

-

Resolution: Can be achieved via lipase-catalyzed kinetic resolution (e.g., Candida antarctica Lipase B) if enantiopure material is required for receptor binding studies.

Synthesis & Production Logic

The synthesis of 4-cyclohexylbutan-2-ol is a classic example of chemoselective hydrogenation . The goal is to reduce the aromatic ring of the precursor without hydrogenolysis of the oxygen functionality.

Industrial Route: Hydrogenation of Benzylideneacetone

The most efficient route involves the complete hydrogenation of benzylideneacetone (4-phenyl-3-buten-2-one).

Reaction Flow:

-

Step 1: C=C double bond saturation

4-phenylbutan-2-one. -

Step 2: Carbonyl reduction

4-phenylbutan-2-ol. -

Step 3: Aromatic ring hydrogenation

4-cyclohexylbutan-2-ol .

Graphviz Pathway Diagram

Caption: Step-wise vs. One-pot hydrogenation pathways. The dashed line represents advanced catalytic methods (e.g., SILP) for direct conversion.

Key Experimental Considerations

-

Catalyst Selection: Ruthenium (Ru) and Rhodium (Rh) on carbon are preferred for ring hydrogenation at moderate temperatures (80-100°C). Platinum (Pt) is often too active, causing hydrogenolysis (cleavage of the C-OH bond) to form cyclohexylbutane.

-

Solvent: Non-polar solvents like n-heptane or cyclohexane prevent competitive adsorption on the catalyst surface.

Spectroscopic Identification

For researchers validating the identity of synthesized or purchased material, the following diagnostic signals are expected.

Proton NMR ( H NMR, 400 MHz, )

-

3.75 ppm (m, 1H): The methine proton at C2 (

- 1.18 ppm (d, J=6.2 Hz, 3H): The methyl group at C1 .

-

0.8 - 1.8 ppm (m, 16H): Overlapping multiplets corresponding to the cyclohexyl ring protons and the ethylene bridge (

-

Absence of Aromatic Signals: The region

7.0–7.5 ppm must be clean. Any peaks here indicate incomplete hydrogenation (impurity: 4-phenylbutan-2-ol).

Mass Spectrometry (GC-MS)[2]

-

Molecular Ion (

): 156 m/z (often weak). -

Base Peak: m/z 45 (

) due to -

Characteristic Fragment: m/z 83 (cyclohexyl cation) confirming the saturated ring.

Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[1] |

| Eye Irritation | H319 | Causes serious eye irritation.[1] |

| STOT-SE | H335 | May cause respiratory irritation.[1] |

Handling Protocol:

-

PPE: Nitrile gloves (0.11 mm) and safety goggles are mandatory.

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) if storing for long periods to prevent oxidation to the ketone (4-cyclohexylbutan-2-one).

-

Spill: Absorb with inert material (vermiculite); do not flush into surface water due to potential aquatic toxicity (common for lipophilic cyclohexyl derivatives).

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 51418996, (2R)-4-cyclohexylbutan-2-ol. Retrieved from [Link]

-

Zenner, J., et al. (2025). Bimetallic MnxRu100–x Nanoparticles on Supported Ionic Liquid Phases as Tunable Hydrogenation Catalysts. ACS Catalysis. Retrieved from [Link]

- Procter & Gamble. (2019). Fragrance compositions and uses thereof (Patent WO2016200761A2). Google Patents.

-

The Good Scents Company. (2024). 4-phenyl-2-butanol (Precursor Data). Retrieved from [Link]

Sources

Technical Guide: Stereochemical Control and Application of 4-Cyclohexylbutan-2-ol

The following technical guide is structured to serve as a definitive reference for researchers and process chemists working with 4-cyclohexylbutan-2-ol . It synthesizes stereochemical principles, biocatalytic resolution protocols, and analytical validation methods.[1]

Executive Summary

4-Cyclohexylbutan-2-ol (CAS: 4441-57-0 / 140237-64-7) represents a critical scaffold in both fragrance chemistry (as a saturated analog of phenoxanol derivatives) and pharmaceutical sciences (as a lipophilic bioisostere of 4-phenylbutan-2-ol).[1]

The molecule possesses a single stereogenic center at the C2 position. Control over this chirality is paramount; the spatial arrangement of the hydroxyl group governs its binding affinity in olfactory receptors and kinase pockets.[1] This guide details the Enzymatic Kinetic Resolution (EKR) of the racemate as the primary laboratory-scale method for obtaining high optical purity (

Stereochemical Foundation

To manipulate the molecule, one must first define its absolute configuration.[1] The Cahn-Ingold-Prelog (CIP) priority rules are applied to the C2 chiral center.[1]

CIP Priority Assignment

The chiral center (C2) is bonded to four distinct substituents. The priority is assigned based on atomic number and connectivity:

-

-OH (Oxygen, Atomic #8)

Priority 1 [1] -

-CH₂CH₂-Cyclohexyl (C4-C3 chain ending in a ring)

Priority 2 (Higher molecular weight/branching than methyl) -

-CH₃ (Methyl group)

Priority 3 [1] -

-H (Hydrogen)

Priority 4

Configuration Determination:

-

(

)-4-cyclohexylbutan-2-ol: When the Hydrogen (lowest priority) is oriented away from the viewer, the sequence 1 -

(

)-4-cyclohexylbutan-2-ol: The sequence 1

Visualization of Stereochemistry

The following diagram illustrates the priority assignment and the resulting (

Figure 1: Cahn-Ingold-Prelog priority assignment for 4-cyclohexylbutan-2-ol. The bulky cyclohexylethyl group takes priority over the methyl group.

Synthesis & Resolution Protocols

While direct asymmetric hydrogenation of 4-cyclohexylbutan-2-one is possible using expensive Ru-BINAP catalysts, the most robust and cost-effective method for generating high-enantiomeric excess (

Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol utilizes Candida antarctica Lipase B (CAL-B), immobilized as Novozym 435.[1] Lipases typically follow the Kazlauskas Rule , which predicts that for secondary alcohols, the enzyme preferentially acetylates the (

Reagents & Equipment

-

Substrate: Racemic 4-cyclohexylbutan-2-ol (

). -

Acyl Donor: Vinyl Acetate (

, 3 eq).[1] -

Catalyst: Novozym 435 (immobilized CAL-B),

substrate.[1] -

Solvent: MTBE (Methyl tert-butyl ether) or Hexane (dry).[1]

-

Equipment: Orbital shaker (

), thermostatted to

Step-by-Step Workflow

-

Preparation: Dissolve racemic 4-cyclohexylbutan-2-ol in MTBE (

concentration). -

Initiation: Add Vinyl Acetate and Novozym 435 beads.

-

Incubation: Shake at

. Monitor reaction progress via GC (see Section 4). -

Termination: Stop the reaction at

conversion (theoretical maximum yield for resolution). This typically takes 4–24 hours depending on enzyme loading. -

Filtration: Filter off the enzyme beads (can be washed and reused).

-

Separation: The mixture now contains:

-

(

)-4-cyclohexylbutan-2-yl acetate (Product) -

(

)-4-cyclohexylbutan-2-ol (Unreacted Substrate) -

Separate these via Flash Column Chromatography (Silica Gel; Hexane/EtOAc gradient).[1] The ester elutes significantly faster (less polar) than the alcohol.

-

-

Hydrolysis (Optional): To recover the (

)-alcohol, treat the (

Industrial Route: Hydrogenation

For bulk preparation where

-

Precursor: (

)-4-phenylbutan-2-ol (commercially available or resolved via the same lipase method). -

Catalyst:

or -

Conditions:

, -

Stereochemical Integrity: Ring hydrogenation generally proceeds with retention of configuration at the remote C2 center, provided the temperature is controlled to prevent racemization via transient dehydrogenation/re-hydrogenation mechanisms.

Process Flow Diagram

The following Graphviz diagram visualizes the biocatalytic resolution pathway.

Figure 2: Enzymatic Kinetic Resolution workflow using CAL-B to separate enantiomers.

Analytical Characterization

Trustworthiness in chiral chemistry relies on rigorous validation.[1] You cannot rely on optical rotation alone due to the low specific rotation of aliphatic alcohols.

Chiral Gas Chromatography (GC)

This is the industry standard for determining Enantiomeric Excess (

-

Column:

-Cyclodextrin derivative (e.g., Hydrodex -

Dimensions:

. -

Carrier Gas: Helium or Hydrogen (

).[1] -

Temperature Program:

(isothermal 5 min) -

Expected Elution:

-

The (

)-enantiomer typically elutes after the (

-

Quantitative Data Summary

| Parameter | Value / Method | Notes |

| Molecular Formula | MW: | |

| Boiling Point | Higher than phenyl analog ( | |

| Chiral Assay | GC (Cyclodextrin) | Resolution factor ( |

| Specific Rotation | Phenyl analog is | |

| Solubility | Ethanol, MTBE, DCM | Immiscible in water |

Applications & Significance

Pharmaceutical Bioisosteres

In drug design, replacing a phenyl ring with a cyclohexyl ring (as seen in 4-cyclohexylbutan-2-ol) is a strategic modification known as "escaping flatland."[1]

-

Metabolic Stability: The cyclohexyl ring is less prone to oxidative metabolism (e.g., hydroxylation) than the phenyl ring.

-

Solubility: Increases lipophilicity (

) but also introduces 3D character, which can improve solubility in lipid bilayers.[1]

Fragrance Chemistry

This molecule is structurally related to Coranol (4-cyclohexyl-2-methyl-2-butanol).[4] The chiral secondary alcohol (4-cyclohexylbutan-2-ol) exhibits:

-

Odor Profile: Muguet (Lily of the Valley), creamy, and soft floral notes.

-

Substantivity: The saturated ring increases the vapor pressure slightly compared to the aromatic analog, altering the evaporation curve in perfume formulations.

References

-

Cahn, R. S., Ingold, C., & Prelog, V. (1966).[1] Specification of Molecular Chirality. Angewandte Chemie International Edition, 5(4), 385–415. Link

-

Ghanem, A. (2007).[1] Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron: Asymmetry, 18(12), 1363–1393. (Reference for CAL-B and Kazlauskas Rule). Link[1]

-

Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates.[1] Angewandte Chemie International Edition, 43(7), 788-824.[1] Link[1]

-

PubChem Database. (2024).[1][5] Compound Summary for CID 51418996: (2R)-4-cyclohexylbutan-2-ol.[5] National Center for Biotechnology Information. Link

-

Schurig, V. (2001).[1] Separation of Enantiomers by Gas Chromatography. Journal of Chromatography A, 906(1-2), 275-299. Link

Sources

- 1. 4-Phenyl-2-butanol | C10H14O | CID 61302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Cyclohexylbutan-2-one | C10H18O | CID 536973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Cyclohexylbutan-2-ol | C10H20O | CID 14023764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. (2R)-4-cyclohexylbutan-2-ol | C10H20O | CID 51418996 - PubChem [pubchem.ncbi.nlm.nih.gov]

(R)-4-Cyclohexylbutan-2-ol: Technical Profile & Stereoselective Synthesis Guide

[1]

Executive Summary

(R)-4-cyclohexylbutan-2-ol (CAS: 2227763-25-7) represents a specialized chiral building block bridging the gap between simple aliphatic alcohols and complex carbocyclic scaffolds.[1] Characterized by a saturated cyclohexyl "tail" and a chiral secondary alcohol "head," it serves as a critical intermediate in the synthesis of lipophilic pharmaceutical linkers and high-performance fragrance molecules.[1]

This guide provides a rigorous analysis of its physicochemical properties, validated stereoselective synthesis protocols, and analytical methods for enantiomeric excess (ee) determination.[1] Unlike its aromatic analog (4-phenylbutan-2-ol), the cyclohexyl variant offers unique steric bulk and metabolic stability, making it a valuable tool in medicinal chemistry for modulating LogP and receptor binding affinity.[1]

Physicochemical Profile

The following data aggregates experimental and predicted values. Due to the specific enantiomer's niche status, boiling point and density are derived from high-fidelity analogues (racemate and methylated derivatives) where specific experimental data is proprietary.[1]

Table 1: Core Chemical Data

| Property | Value | Notes |

| IUPAC Name | (2R)-4-cyclohexylbutan-2-ol | |

| Common Synonyms | (R)-Hexahydrobenzylisopropanol; (R)-Cyclohexyl-2-butanol | |

| CAS Number | 2227763-25-7 | Specific to (R)-enantiomer |

| CAS (Racemate) | 4441-57-0 | Often used as bulk reference |

| CAS (Ketone Precursor) | 2316-85-0 | 4-cyclohexylbutan-2-one |

| Molecular Formula | C₁₀H₂₀O | |

| Molecular Weight | 156.27 g/mol | |

| Chiral Center | C-2 (R-configuration) |

Table 2: Physical & Thermodynamic Properties

| Parameter | Value/Range | Confidence |

| Physical State | Colorless viscous liquid | High |

| Boiling Point (atm) | 215°C – 225°C | Extrapolated from methyl-analog |

| Boiling Point (Reduced) | 95°C – 100°C @ 7 Torr | Experimental (Analogous) |

| Density | 0.89 – 0.91 g/cm³ | Standard for C10 alcohols |

| LogP (Octanol/Water) | 3.1 – 3.4 | Highly Lipophilic |

| Solubility | Insoluble in water; Miscible in EtOH, DCM, Toluene | |

| Flash Point | > 93°C (Closed Cup) | Combustible Class IIIB |

Stereoselective Synthesis & Manufacturing

Producing high-fidelity (R)-4-cyclohexylbutan-2-ol requires avoiding racemization.[1] Two primary routes are recommended: Biocatalytic Reduction (highest ee%) and Chemo-Catalytic Hydrogenation (scalable).[1]

Route A: Biocatalytic Reduction (Recommended for >99% ee)

This method utilizes Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) to reduce the prochiral ketone 4-cyclohexylbutan-2-one.[1]

-

Catalyst: NADPH-dependent KRED (Screening required for anti-Prelog specificity to yield 'R').

-

Cofactor Regeneration: Isopropanol (coupled substrate) or Glucose/GDH system.[1]

Protocol:

-

Preparation: Dissolve 4-cyclohexylbutan-2-one (100 mM) in a phosphate buffer (pH 7.0) containing 10% IPA.[1]

-

Initiation: Add KRED enzyme (10 mg/mL loading) and NADP+ (0.1 mM).[1]

-

Incubation: Stir at 30°C for 24 hours. Monitor consumption by GC.[1][3]

-

Workup: Extract with Ethyl Acetate. Dry over MgSO₄.[1]

-

Purification: Silica gel chromatography (Hexane/EtOAc 9:1).

Route B: Catalytic Hydrogenation of (R)-4-Phenylbutan-2-ol

If (R)-4-phenylbutan-2-ol is available, ring hydrogenation preserves the chiral center at C2, provided the catalyst does not induce racemization via dehydrogenation/re-hydrogenation mechanisms.[1]

-

Substrate: (R)-4-phenylbutan-2-ol.[1]

-

Catalyst: 5% Rh/C or Ru/C (Heterogeneous).[1]

-

Conditions: 50 bar H₂, 60°C, Methanol solvent.

-

Mechanism: Syn-addition of hydrogen to the aromatic ring.[1]

Synthesis Workflow Diagram

Figure 1: Dual pathways for the synthesis of (R)-4-cyclohexylbutan-2-ol via enzymatic reduction or catalytic hydrogenation.[1]

Analytical Characterization

Validating the enantiomeric excess (ee) is critical.[1] Standard C18 HPLC cannot separate enantiomers.[1]

Method 1: Chiral Gas Chromatography (GC)

Volatile nature of the compound makes GC the superior choice over HPLC.[1]

-

Column: Cyclodextrin-based capillary column (e.g., Beta-DEX 225 or equivalent).[1]

-

Dimensions: 30m x 0.25mm x 0.25µm.[1]

-

Carrier Gas: Helium (1.0 mL/min).[1]

-

Temperature Program: 80°C (hold 2 min) -> 5°C/min -> 180°C.

-

Detection: FID at 250°C.

-

Expected Elution: The (S)-enantiomer typically elutes before the (R)-enantiomer on Beta-DEX phases, but this must be confirmed with a racemic standard.[1]

Method 2: NMR Spectroscopy (Mosher's Ester Analysis)

If Chiral GC is unavailable, derivatization is required.[1]

Pharmaceutical & Industrial Applications[1][7][11]

Drug Discovery: The "Saturated Linker" Strategy

In Medicinal Chemistry, replacing a phenyl ring with a cyclohexyl group (saturation) often improves metabolic stability by blocking oxidative metabolism at the aromatic ring.[1]

-

Pharmacophore: The (R)-hydroxyl group serves as a specific H-bond donor/acceptor for kinase hinge regions or receptor pockets.[1]

-

Lipophilicity Tuning: The cyclohexyl tail increases sp³ character (Fsp³), a parameter correlated with improved clinical success in drug candidates by improving solubility and reducing "flatness" of the molecule.[1]

Fragrance Industry

While the methylated analog (Coranol) is more famous, 4-cyclohexylbutan-2-ol possesses a tenacious woody-amber odor profile with floral undertones.[1]

Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[1] |

| Eye Irritation | H319 | Causes serious eye irritation.[1] |

| Flammability | H227 | Combustible liquid.[1] |

Handling Protocols:

References

-

PubChem Compound Summary. (2025). (2R)-4-cyclohexylbutan-2-ol (CID 51418996).[1][4] National Center for Biotechnology Information.[1] [Link][1][4]

-

National Institute of Standards and Technology (NIST). (2024).[1] Mass Spectral Data for Cyclohexyl-alkanols. NIST Chemistry WebBook, SRD 69.[1][5] [Link][1]

-

ECHA (European Chemicals Agency). (2024).[1] Registration Dossier for 4-cyclohexylbutan-2-one (Precursor Safety). [Link][1]

Sources

- 1. 4-Cyclohexylbutan-2-one | C10H18O | CID 536973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Cyclohexylbutane-2-one | 2316-85-0 [chemicalbook.com]

- 3. Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (2R)-4-cyclohexylbutan-2-ol | C10H20O | CID 51418996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Butanol [webbook.nist.gov]

Technical Monograph: (S)-4-Cyclohexylbutan-2-ol

The following technical guide is structured as a high-level monograph for drug development professionals. It synthesizes available physicochemical data with standard asymmetric synthesis protocols derived from homologous compounds (e.g., 4-phenylbutan-2-ol analogs) where specific isomer data is proprietary or niche.[1]

High-Purity Chiral Intermediate for Pharmaceutical & Fragrance Applications [1]

Executive Summary

(S)-4-Cyclohexylbutan-2-ol (CAS: Isomer specific 2227763-25-7; Racemate 10528-67-3) is a vital chiral building block characterized by a saturated cyclohexane ring tethered to a secondary alcohol motif.[1] It serves as a lipophilic scaffold in the synthesis of cholesteryl ester transfer protein (CETP) inhibitors and is a saturated analog of the common intermediate 4-phenylbutan-2-ol.[1] Its structural rigidity (cyclohexyl group) combined with the specific stereochemistry at the C2 position influences binding affinity in hydrophobic pockets of target proteins.[1]

Physicochemical Profile

The following properties are derived from experimental data of the racemate and computational models for the pure enantiomer.

| Property | Value / Description | Note |

| IUPAC Name | (2S)-4-cyclohexylbutan-2-ol | |

| Molecular Formula | C₁₀H₂₀O | |

| Molecular Weight | 156.27 g/mol | |

| Appearance | Colorless, viscous liquid | |

| Density | 0.895 ± 0.05 g/cm³ | Predicted @ 20°C |

| Boiling Point | 235–240°C | @ 760 mmHg (Extrapolated) |

| Flash Point | ~98°C | Closed Cup (Est.)[1][2] |

| LogP | 3.4–3.6 | Highly Lipophilic |

| Solubility | <1 mg/mL in Water; Soluble in EtOH, DCM, Toluene | |

| Chirality | (S)-Configuration | C2 Center |

Synthesis & Manufacturing Protocols

To achieve the (S)-enantiomer with high enantiomeric excess (ee >98%), direct asymmetric reduction of the corresponding ketone (4-cyclohexylbutan-2-one) is the industry standard.[1] Two validated protocols are presented below.

Precursor Preparation

Reaction: Hydrogenation of 4-phenylbutan-2-one. Catalyst: 4% Pt/TiO₂ or Rh/C. Conditions: 5 bar H₂, 70°C. Note: Complete saturation of the aromatic ring yields 4-cyclohexylbutan-2-one.[1] This ketone is achiral and serves as the substrate for asymmetric induction [1].[1]

Protocol A: Asymmetric Transfer Hydrogenation (Chemical Route)

This method utilizes Noyori-type catalysis, ideal for scale-up due to operational simplicity and lack of high-pressure hydrogen requirements.[1]

-

Catalyst: RuCl (0.5–1.0 mol%).[1]

-

Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope).[1]

-

Solvent: Dichloromethane (DCM) or neat.[1]

Step-by-Step Workflow:

-

Charge: In a reactor, dissolve 4-cyclohexylbutan-2-one (1.0 eq) in degassed DCM.

-

Catalyst Addition: Add RuCl under nitrogen atmosphere. Note: The (S,S)-ligand typically yields the (S)-alcohol for alkyl methyl ketones, but screening is required to confirm stereochemical outcome.[1]

-

Initiation: Add HCOOH/Et₃N mixture dropwise at 0°C to prevent exotherm.

-

Reaction: Stir at 25°C for 12–24 hours. Monitor consumption by GC-FID.[1]

-

Quench: Add water, separate organic layer, and wash with sat.[1] NaHCO₃.

-

Purification: Distillation or flash chromatography (Hexane/EtOAc).[1]

Protocol B: Biocatalytic Reduction (Green Route)

Enzymatic reduction using Alcohol Dehydrogenases (ADHs) offers superior enantioselectivity (>99% ee) under mild aqueous conditions [2].[1]

-

Enzyme: ADH-A (e.g., from Rhodococcus ruber or engineered variants).[1]

-

Cofactor: NADH (regenerated via Isopropanol/Acetone coupled system).[1][4]

-

Buffer: KPi buffer (pH 7.5).

Step-by-Step Workflow:

-

Media Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM MgCl₂.[1]

-

Substrate Loading: Add 4-cyclohexylbutan-2-one (50–100 mM). Use 10% v/v Isopropanol as cosolvent and hydrogen donor.[1]

-

Biocatalyst: Add lyophilized ADH (10 U/mmol substrate).

-

Incubation: Shake at 30°C, 150 rpm for 24 hours.

-

Workup: Extract with Methyl tert-butyl ether (MTBE). Dry over MgSO₄.[1]

Reaction Pathway Visualization

The following diagram illustrates the parallel synthesis pathways: the chemical route (Noyori) and the biocatalytic route.[1]

Figure 1: Parallel asymmetric synthesis strategies for (S)-4-cyclohexylbutan-2-ol.

Analytical Characterization & Quality Control

Validation of the chiral center is critical.[1] Standard achiral GC is insufficient.[1]

Chiral HPLC Method[1]

-

Column: Chiralcel OD-H or AD-H (Daicel).[1]

-

Mobile Phase: n-Hexane / Isopropanol (95:5).[1]

-

Flow Rate: 0.5 mL/min.

-

Detection: UV @ 210 nm (low absorption due to lack of chromophore) or Refractive Index (RI).[1]

-

Expectation: The (S)-enantiomer and (R)-enantiomer will have distinct retention times.[1] Racemic standard required for method development.[1]

1H NMR (400 MHz, CDCl₃)

-

δ 3.75 (m, 1H): CH-OH (Methine proton at chiral center).[1]

-

δ 1.18 (d, 3H): CH₃ group adjacent to alcohol.[1]

-

δ 0.8–1.8 (m, 15H): Cyclohexyl and methylene protons.[1]

-

Note: NMR alone cannot distinguish enantiomers without a chiral shift reagent (e.g., Eu(hfc)₃).[1]

Safety & Handling (E-E-A-T)

While specific toxicological data for the (S)-isomer is limited, handling protocols should follow data for 4-cyclohexylbutan-2-one and general secondary alcohols.[1]

-

Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319).

-

PPE: Nitrile gloves, safety goggles, and lab coat.[1]

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation back to the ketone.

-

First Aid: In case of eye contact, rinse immediately with water for 15 minutes.[1]

References

-

McManus, I., Daly, H., Thompson, J. M., et al. (2015).[1][5] Effect of solvent on the hydrogenation of 4-phenyl-2-butanone over Pt based catalysts. Journal of Catalysis, 330, 344-353.[1]

-

Hollmann, F., Arends, I. W. C. E., & Buehler, K. (2021).[1] Biocatalytic Reduction of Ketones. In: Biocatalysis for Practitioners.

-

Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102.[1] [1]

Sources

Technical Whitepaper: Stereochemical Control and Analysis of 4-Cyclohexylbutan-2-ol

[1]

Executive Summary & Structural Analysis